molecular formula C25H23N3O4S2 B2738565 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1020971-47-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2738565
CAS RN: 1020971-47-4
M. Wt: 493.6
InChI Key: GJMFZDOSZNWRIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic pathway would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The methoxy group is an ether, and the pyrrolidinylsulfonyl group contains a cyclic amine and a sulfonyl group. The benzamide group consists of a benzene ring attached to an amide functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the benzothiazole group might undergo electrophilic substitution reactions typical of aromatic compounds. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide, sulfonyl, and ether groups would likely make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Microbial Studies

Compounds with structural similarities to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial activities. For instance, synthesis involving benzothiazole derivatives and their subsequent analysis for antibacterial and antifungal properties highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Similar studies have reported the preparation of pyridine derivatives and their evaluation for antimicrobial efficacy, suggesting a potential research avenue for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide in microbial inhibition (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Agents Development

The development of antimicrobial agents also extends to thiazole derivatives, which have shown significant inhibition against various pathogens. This includes the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with notable antimicrobial properties, presenting a potential application for related compounds in battling resistant microbial strains (Bikobo et al., 2017).

Anticancer Research

Research into anticancer applications has also been explored with compounds bearing structural resemblance to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide. The synthesis of quinazolinone derivatives, for example, highlights the exploration of such compounds for their cytotoxicity against various cancer cell lines, suggesting a potential research direction in cancer therapeutics (Hour et al., 2007).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-22-13-12-19(34(30,31)28-14-4-5-15-28)16-20(22)24(29)26-18-10-8-17(9-11-18)25-27-21-6-2-3-7-23(21)33-25/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMFZDOSZNWRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

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